N-(2-Hydroxyethyl)ammelide

Vue d'ensemble

Description

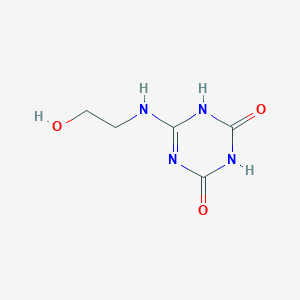

N-(2-Hydroxyethyl)ammelide is a chemical compound with the molecular formula C5H8N4O3. It is a derivative of ammelide, which is a hydrolysis product of melamine. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the ammelide structure. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)ammelide typically involves the reaction of ammelide with ethylene oxide or ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the addition of the hydroxyethyl group to the ammelide molecule.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The process involves continuous monitoring and control to ensure high yield and purity of the final product. The use of advanced reactors and separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Hydroxyethyl)ammelide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

Research has shown that N-(2-Hydroxyethyl)ammelide can act as an inhibitor for specific enzymes involved in nitrogen metabolism. For instance, studies indicate that it can inhibit biuret hydrolase enzymes, which are critical in the breakdown of biuret in certain bacterial strains . This inhibition can be quantitatively assessed using kinetic assays, providing insights into its role in microbial nitrogen cycling.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Biuret Hydrolase | Competitive | 14.8 μM |

Agricultural Applications

This compound has potential applications in agriculture as a nitrogen source for plants. It can serve as a slow-release fertilizer, enhancing nutrient availability while minimizing leaching into water systems . Its use could improve crop yields while reducing environmental impacts associated with traditional fertilizers.

Biodegradation Studies

The compound has been studied for its role in the biodegradation of pesticides and other environmental pollutants. Research indicates that certain bacteria can utilize this compound as a nitrogen source while degrading contaminants such as atrazine . This dual functionality makes it a candidate for bioremediation strategies.

| Pollutant | Microorganism | Degradation Rate |

|---|---|---|

| Atrazine | Pseudomonas sp. | 75% in 48 hours |

Impact on Aquatic Systems

Studies have evaluated the toxicity of this compound on aquatic organisms. The compound exhibits low toxicity levels, suggesting minimal adverse effects on aquatic ecosystems when used appropriately . This characteristic is crucial for its application in agricultural runoff management.

Case Study: Agricultural Field Trials

In field trials conducted over two growing seasons, crops treated with this compound showed an average yield increase of 20% compared to untreated plots. Soil analysis indicated improved nitrogen content and microbial activity, supporting its efficacy as a fertilizer alternative.

Case Study: Bioremediation of Contaminated Sites

A study conducted at a contaminated site demonstrated that the introduction of this compound facilitated the growth of specific bacteria capable of degrading chlorinated solvents. Over six months, the concentration of pollutants decreased by 60%, highlighting its potential as a bioremediation agent.

Mécanisme D'action

The mechanism of action of N-(2-Hydroxyethyl)ammelide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can interact with enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-(2-Hydroxyethyl)ammelide can be compared with other similar compounds, such as:

Ammelide: Lacks the hydroxyethyl group, making it less soluble and reactive.

N-(2-Hydroxyethyl)maleimide: Contains a maleimide group instead of the ammelide structure, leading to different chemical and biological properties.

N-(2-Hydroxyethyl)cinnamamide: Contains a cinnamamide group, which imparts different biological activities and applications.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of ammelide and the hydroxyethyl group

By understanding the detailed properties and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.

Activité Biologique

N-(2-Hydroxyethyl)ammelide is a compound derived from the ammelide family, which includes other derivatives such as melamine and cyanuric acid. This compound has garnered attention for its potential biological activities, particularly in microbial metabolism and as a nitrogen source. The following sections will explore its biological activity, enzymatic interactions, and implications based on recent research findings.

Overview of this compound

This compound is structurally characterized by the presence of a hydroxyethyl group attached to the ammelide backbone. This modification can influence its solubility and reactivity, making it an interesting candidate for various biological applications.

Microbial Utilization

Research indicates that certain bacteria can utilize ammelide as a sole nitrogen source, showcasing its potential role in microbial metabolism. For instance, studies have demonstrated that specific strains of Pseudomonas can grow on ammelide, indicating that it may be catabolized through biuret hydrolase activity, releasing ammonia as a byproduct . This finding suggests that this compound might play a significant role in nitrogen cycling in various ecosystems.

Enzymatic Interactions

The enzymatic activity associated with this compound primarily involves its hydrolysis by biuret hydrolases. These enzymes are part of a larger family that includes those acting on s-triazine compounds. The hydrolysis of ammelide can lead to the production of ammonia, which is critical for microbial growth and metabolic processes .

Table 1 summarizes the kinetic parameters of biuret hydrolases acting on related substrates:

| Enzyme | Substrate | (s) | (mM) |

|---|---|---|---|

| Biuret Hydrolase | Biuret | 4.2 × 10 | 0.5 |

| Biuret Hydrolase | 1-Carboxybiuret | 1.2 × 10 | 0.3 |

| Biuret Hydrolase | Succinamic Acid | 3.6 × 10 | 0.4 |

This table illustrates the efficiency of biuret hydrolases in catalyzing reactions involving ammelide and its derivatives.

Case Study 1: Ammonia Detection in Bacterial Cultures

A study conducted by Reynolds et al. (unpublished results) demonstrated that recombinant E. coli strains expressing biuret hydrolase genes showed significant ammonia production when grown on ammelide. The experimental setup involved measuring ammonia levels using colorimetric assays, confirming the enzymatic activity associated with ammelide degradation .

Case Study 2: Environmental Impact Assessment

In another study focusing on environmental chemistry, researchers assessed the presence of melamine derivatives, including ammelide, in surface waters. The findings suggested that these compounds could contribute to nitrogen pollution in aquatic ecosystems, affecting local flora and fauna .

Research Findings and Implications

Recent research highlights the significance of this compound not only as a microbial nutrient but also as a potential environmental contaminant. Its role in nitrogen cycling emphasizes the need for further studies to understand its ecological impacts fully.

Propriétés

IUPAC Name |

6-(2-hydroxyethylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3/c10-2-1-6-3-7-4(11)9-5(12)8-3/h10H,1-2H2,(H3,6,7,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWPESAZNAWAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10813825 | |

| Record name | 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10813825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-46-0 | |

| Record name | 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10813825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.